2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide
Description
2-(3-Amino-1H-pyrazol-1-yl)-N-propylpropanamide is a pyrazole-derived compound featuring a propanamide side chain. Pyrazoles are heterocyclic aromatic molecules with two adjacent nitrogen atoms, widely utilized in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to modulate biological activity . The target compound’s structure includes:
- Pyrazole core: Substituted at position 1 with a propanamide group (N-propylpropanamide) and at position 3 with an amino (-NH2) group.
- Molecular formula: C9H15N3O (calculated based on structural analysis).
- Molecular weight: ~181.24 g/mol (calculated).
Available sources indicate its discontinuation in commercial catalogs, though specific reasons (e.g., stability, synthesis challenges) remain unspecified .
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-3-5-11-9(14)7(2)13-6-4-8(10)12-13/h4,6-7H,3,5H2,1-2H3,(H2,10,12)(H,11,14) |
InChI Key |
MOWDZSZAYGYAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C)N1C=CC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-hydrazinopyridine-dihydrochloride with acrylonitrile in the presence of an alkali metal alkoxide, such as sodium ethoxide, in an aliphatic alcohol like ethanol. The reaction is carried out at temperatures ranging from 25°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide or potassium ferricyanide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an organic solvent like acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and interaction with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
The thiophenmethyl group in 1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine introduces sulfur-based electronic effects, which may influence binding interactions in biological systems .
Molecular Weight and Bioavailability :
- Lower molecular weight analogs (e.g., C8H9N3, 147.18 g/mol) may exhibit better membrane permeability, whereas bulkier substituents (e.g., propanamide, thiophenmethyl) could reduce passive diffusion .
Commercial Discontinuation :
- Both the target compound and 1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine are listed as discontinued, suggesting challenges in synthesis, stability, or efficacy during development .
Implications for Research and Development
- Drug Design : The propanamide group’s polarity could optimize pharmacokinetics in hydrophilic environments, making the target compound a candidate for central nervous system targets or soluble enzyme inhibitors.
- Agrochemical Applications : Pyrazole derivatives with electron-withdrawing groups (e.g., benzonitrile) may improve pesticidal activity due to increased electrophilicity .
- Synthetic Challenges: Discontinuation of certain analogs underscores the need for innovative synthetic routes or stabilization strategies for pyrazole-based amines.
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